molecular formula C6H5N3O B11922774 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one

Cat. No.: B11922774
M. Wt: 135.12 g/mol
InChI Key: CIIQMHBSGNDGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one can be synthesized through various methods, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . Another approach is the direct C-H arylation, which allows for the formation of the pyrrolopyrazine scaffold by reacting pyrrole and pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one is unique due to its specific combination of pyrrole and pyrazine rings, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and development .

Properties

IUPAC Name

1,5-dihydropyrrolo[2,3-b]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-8-6-4(9-5)1-2-7-6/h1-3H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIQMHBSGNDGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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